molecular formula C19H17NO7 B3020430 Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate CAS No. 448241-28-9

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate

Cat. No.: B3020430
CAS No.: 448241-28-9
M. Wt: 371.345
InChI Key: OJKLVKACUJUKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is a complex organic compound that features a unique structure combining a dihydrobenzo dioxine ring with a terephthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, which is then reacted with terephthalic acid derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action for Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is unique due to its combination of a dihydrobenzo dioxine ring with a terephthalate moiety. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-24-18(22)11-7-8-12(19(23)25-2)13(9-11)20-17(21)16-10-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLVKACUJUKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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